molecular formula C16H21NO3 B1206994 Epinorlycoramine

Epinorlycoramine

Cat. No.: B1206994
M. Wt: 275.34 g/mol
InChI Key: LBIHNERKYNXGRF-FFSVYQOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinorlycoramine is an Amaryllidaceae alkaloid first isolated from Narcissus leonensis and structurally characterized via spectroscopic methods . It belongs to the lycorine-type alkaloids, characterized by a phenanthridine core. Unlike its methylated derivative lycoramine, this compound lacks an N-methyl group (R3=H in its structure; R1=OH, R2=H) . This structural variation significantly impacts its pharmacological profile. This compound is ubiquitously distributed across plant tissues (leaves, stems, roots, bulbs, and flowers), unlike lycorine and homolycorine, which are restricted to bulbs .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

(1R,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol

InChI

InChI=1S/C16H21NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-3,11,13,17-18H,4-9H2,1H3/t11-,13+,16+/m1/s1

InChI Key

LBIHNERKYNXGRF-FFSVYQOJSA-N

SMILES

COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34CC[C@H](C[C@@H]4O2)O)C=C1

Canonical SMILES

COC1=C2C3=C(CNCCC34CCC(CC4O2)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycoramine and Norlycoramine

  • Structural Differences: Lycoramine: N-methylated at the tertiary amine (R3=Me) . Norlycoramine: N-demethylated (R3=H), sharing structural similarity with epinorlycoramine but differing in stereochemistry .
  • Functional Implications: Lycoramine exhibits AChE inhibition, whereas this compound lacks this activity due to its double bond in ring C .

Ebarnamonine and 3-Acetylnerbowdine

  • Binding Affinities: Compound α-Amylase Binding (kcal/mol) α-Glucosidase Binding (kcal/mol) this compound -7.6 -6.2 Ebarnamonine -8.7 -6.4 3-Acetylnerbowdine -7.2 -6.6 Arborinine -7.5 -6.0 Data sourced from molecular docking studies .
  • This compound’s moderate binding to both enzymes implies a broader but less potent activity compared to specialized analogs.

Galanthamine and Crinine Derivatives

  • Functional Contrasts: Galanthamine: A methylated alkaloid with potent AChE inhibition, used in Alzheimer’s therapy. This compound’s lack of AChE activity highlights the critical role of methylation and ring saturation . Crinine: A methylated derivative biosynthesized from this compound via SAM-dependent O-methylation. Crinine is more abundant in plant tissues and may serve as a defense compound .

Enzyme Interaction Mechanisms

  • This compound’s binding to α-amylase and α-glucosidase is weaker than Ebarnamonine’s, likely due to differences in substituent groups affecting hydrophobic interactions .
  • Its inability to inhibit AChE contrasts sharply with lycoramine and galanthamine, underscoring the necessity of specific stereochemical features for cholinergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinorlycoramine
Reactant of Route 2
Epinorlycoramine

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